Aqueous Solubility: Sodium Saccharin vs. Saccharin Acid Form
Sodium saccharin demonstrates aqueous solubility of ≥10 g/100 mL at 20 °C , whereas saccharin acid form is classified as 'only slightly soluble in water' [1] and 'not water-soluble' in its acid form [2]. The sodium salt exhibits a solubility of 1 g per 1.5 mL water [3], equating to approximately 0.67 g/mL at room temperature [2]. This solubility differential of >100-fold is a direct consequence of salt formation converting the weakly acidic saccharin (pKa = 1.8) into its highly water-soluble sodium salt [4].
| Evidence Dimension | Aqueous solubility |
|---|---|
| Target Compound Data | ≥10 g/100 mL at 20 °C; 1 g per 1.5 mL water; 0.67 g/mL at room temperature |
| Comparator Or Baseline | Saccharin acid form: only slightly soluble in water; not water-soluble |
| Quantified Difference | >100-fold greater solubility; solubility ratio exceeds 670 mg/mL vs. minimal solubility |
| Conditions | Water at 20 °C and room temperature; standard aqueous solubility testing |
Why This Matters
Procurement for liquid formulations (beverages, syrups, injectables) requires sodium saccharin to achieve homogenous dissolution and consistent sweetness delivery; the acid form is unsuitable without pre-dissolution or co-solvent systems.
- [1] PMC Specialties Group. (2015). Syncal - Saccharin: Types of Saccharin. PMC Specialties Group Technical Data Sheet. View Source
- [2] EPFL GraphSearch. (n.d.). Saccharin Concept Summary. EPFL GraphSearch Database. View Source
- [3] 艾科试剂 (Aike Reagent). (2018). 邻苯甲酰磺酰胺钠 (Saccharin sodium) Product Technical Information. Aike Reagent Product Database. View Source
- [4] Williamson, D. S., Nagel, D. L., Markin, R. S., & Cohen, S. M. (1987). Effect of pH and ions on the electronic structure of saccharin. Food and Chemical Toxicology, 25(3), 211-218. View Source
